molecular formula C16H15N3OS2 B15119426 N-(1,3-benzothiazol-2-yl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide

N-(1,3-benzothiazol-2-yl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide

Cat. No.: B15119426
M. Wt: 329.4 g/mol
InChI Key: YGUUBUPZTAOBAC-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide is a complex organic compound that features a benzothiazole moiety linked to a thienopyridine ring via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide typically involves the following steps:

    Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Formation of the Thienopyridine Ring: This involves the cyclization of a suitable precursor, such as a thienylamine, with a pyridine derivative.

    Coupling Reaction: The final step involves coupling the benzothiazole and thienopyridine moieties via an acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce the nitro groups to amines.

    Substitution: This can involve the replacement of functional groups with others, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens (for halogenation) and alkyl halides (for alkylation).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide involves its interaction with specific molecular targets. For example, it can inhibit bacterial growth by targeting bacterial enzymes or cell wall synthesis . The exact molecular pathways involved can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzothiazol-2-yl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide is unique due to its specific combination of benzothiazole and thienopyridine moieties, which confer distinct electronic and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H15N3OS2

Molecular Weight

329.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide

InChI

InChI=1S/C16H15N3OS2/c20-15(10-19-7-5-13-11(9-19)6-8-21-13)18-16-17-12-3-1-2-4-14(12)22-16/h1-4,6,8H,5,7,9-10H2,(H,17,18,20)

InChI Key

YGUUBUPZTAOBAC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1SC=C2)CC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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